1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-31-23-15-18-12-13-27-22(20(18)16-24(23)32-2)14-17-8-10-19(11-9-17)28-26(30)29-21-6-4-5-7-25(21)33-3/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXLPWZWCWMKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with sigma-2 receptors. Sigma-2 receptors are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis.
Mode of Action
It can be inferred that the compound might interact with its targets, possibly sigma-2 receptors, leading to changes in intracellular calcium regulation and cholesterol homeostasis.
Biochemical Analysis
Biochemical Properties
This compound has preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter.
Cellular Effects
The sigma-2 receptor, with which 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea interacts, has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis.
Molecular Mechanism
It is known to interact with the sigma-2 receptor, potentially influencing intracellular calcium regulation and cholesterol homeostasis.
Temporal Effects in Laboratory Settings
Following oral administration, this compound showed rapid absorption and peak plasma concentration occurred within 10 min of dosing.
Biological Activity
The compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 445.51 g/mol . The structure features a dihydroisoquinoline moiety, which is known for its diverse pharmacological properties, linked to a phenyl urea scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O4 |
| Molar Mass | 445.51 g/mol |
| CAS Number | 1022326-43-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate phenyl and methylsulfanyl substituents. Various synthetic routes have been explored to optimize yield and purity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of isoquinoline exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) as well as Enterococcus faecalis (VRE) . The mechanism involves binding to bacterial FtsZ protein, which plays a crucial role in bacterial cell division.
Table 1: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-[4-[(6,7-Dimethoxy... | MSSA | 4 - 8 |
| 1-[4-[(6,7-Dimethoxy... | MRSA | 8 - 16 |
| 1-[4-[(6,7-Dimethoxy... | VRE | 8 - 12 |
Cytotoxicity
Toxicological assessments indicate minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index. Compounds in this class have shown selective toxicity towards bacterial cells while sparing mammalian cells .
The primary mechanism of action appears to involve the stabilization of FtsZ polymers and inhibition of GTPase activity, which is critical for bacterial cell division. This was corroborated through fluorescence spectroscopy studies demonstrating binding interactions between the compound and SaFtsZ .
Study on Isoquinoline Derivatives
A study published in Molecules evaluated various isoquinoline derivatives for their antibacterial activity. Among these, compounds structurally related to This compound exhibited promising results against resistant strains .
In Vitro Evaluation
In vitro assays revealed that modifications in the substituents significantly influenced the biological activity. For example, increasing lipophilicity at specific positions enhanced antibacterial potency .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinoline can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through various mechanisms such as modulation of intracellular calcium levels and interference with cholesterol homeostasis .
Sigma Receptor Interaction
The interaction of this compound with sigma receptors has been documented to influence cellular signaling pathways. The sigma-2 receptor, in particular, plays a role in regulating cell survival and apoptosis, making it a target for developing new therapeutic agents for neurodegenerative diseases and cancer .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further investigation in the context of neurodegenerative disorders such as Alzheimer's disease .
Case Study 1: Antitumor Activity
In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of similar isoquinoline derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of isoquinoline-based compounds in animal models of Parkinson's disease. The findings suggested that these compounds could mitigate dopaminergic neuron loss by reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to three analogs with distinct terminal aryl/alkyl substituents (Table 1). These variations impact molecular weight, solubility, and predicted physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight :
- The 3-chloro-4-methoxyphenyl analog has the highest molar mass (479.96 g/mol) due to the chlorine atom and additional methoxy group .
- The propenyl-substituted compound is the lightest (379.45 g/mol), reflecting the simplicity of the allyl group .
Electronic and Solubility Implications: The ethoxyphenyl analog’s predicted pKa of 13.89 suggests moderate basicity, likely influenced by the electron-donating ethoxy group .
Steric and Binding Considerations :
- The chloro-methoxy substituent in introduces both steric bulk and electronic effects (Cl as electron-withdrawing, OCH3 as electron-donating), which could modulate target binding selectivity.
- The propenyl group in offers a reactive site for further functionalization (e.g., via Michael addition) but may reduce stability in biological systems.
Research Findings and Analytical Data
- Synthesis and Characterization: Analogs like the ethoxyphenyl derivative are synthesized via urea coupling reactions between isoquinoline intermediates and substituted aryl amines. Purity is confirmed via HPLC (>95%) and LC-MS . NMR (1H, 13C) and LC-MS data are standard for verifying structural integrity across this series .
- Predicted Physicochemical Properties: The ethoxyphenyl compound’s boiling point (561.7°C) and density (1.20 g/cm³) suggest high thermal stability and moderate compactness . No data are available for the target compound’s properties, but trends suggest its methylsulfanyl group would lower solubility compared to ethoxy or methoxy analogs.
Q & A
Basic: What are the typical synthetic routes for preparing this compound and structurally related analogs?
Answer:
The synthesis of urea derivatives like this compound generally involves multi-step reactions. Key steps include:
- Formation of the dihydroisoquinoline core : Methoxy-substituted dihydroisoquinoline precursors can be synthesized via Bischler-Napieralski cyclization or modified Pictet-Spengler reactions.
- Coupling reactions : The urea linkage is formed using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between an isocyanate and an amine or via nucleophilic substitution. For example, highlights urea formation using oxalate salts under reflux conditions .
- Purification : Recrystallization (e.g., CH₂Cl₂/petrol ether) or column chromatography is employed for isolation. achieved 93% yield for a similar urea derivative using ethanol at 80°C with sodium acetate .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ are standard for confirming substitution patterns and urea linkage integrity. 2D techniques (COSY, HMBC) resolve complex aromatic regions .
- Mass Spectrometry (MS) : High-resolution TOF-MS verifies molecular weight and fragmentation patterns .
- Melting Point Analysis : Sharp melting ranges (e.g., 131–134°C in ) indicate purity .
- HPLC/Purity Testing : Reverse-phase HPLC with UV detection quantifies impurities.
Advanced: How can researchers optimize low yields in urea derivative synthesis?
Answer:
Low yields (e.g., 18.1% in ) may arise from side reactions or inefficient coupling. Strategies include:
- Solvent and Temperature Optimization : Polar aprotic solvents (DMF, DMSO) or elevated temperatures (e.g., 80°C in ) improve reaction kinetics.
- Catalyst Selection : Use of bases (e.g., NaOAc) or coupling agents (EDCI/DMAP) enhances reactivity.
- Stoichiometric Adjustments : Excess amine or isocyanate precursors drive reactions to completion.
Advanced: How should contradictory biological activity data be addressed across studies?
Answer:
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. neuronal cells) or incubation times.
- Compound Stability : Degradation in DMSO or aqueous buffers can alter bioactivity. Confirm stability via LC-MS before assays .
- Standardized Protocols : Replicate studies using identical conditions and positive controls (e.g., ’s antidepressant models ).
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Receptor Binding Assays : Target serotonin or adrenergic receptors if the compound shares structural motifs with ’s antidepressant agents .
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases if the urea moiety interacts with catalytic sites.
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to rule off-target effects.
Advanced: What strategies improve aqueous solubility for in vivo studies of lipophilic urea derivatives?
Answer:
- Salt Formation : Hydrochloride or oxalate salts (e.g., ’s oxalate derivatives ) enhance solubility.
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations. ’s aqueous formulation (for a related compound) employed excipients like surfactants .
- Nanoparticle Encapsulation : Lipid-based nanoparticles improve bioavailability without structural modification.
Basic: How is the methylsulfanyl group’s electronic influence on bioactivity assessed?
Answer:
- Comparative SAR Studies : Synthesize analogs with –SCH₃ replaced by –OCH₃ or –Cl. Test in bioassays to evaluate electronic effects on receptor binding (e.g., ’s chlorophenyl derivatives ).
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and H-bonding potential of the sulfanyl group.
Advanced: How can researchers resolve NMR signal overlap in aromatic regions?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded signals (e.g., dihydroisoquinoline protons in ).
- Variable Temperature NMR : Elevated temps (e.g., 50°C) reduce signal broadening caused by restricted rotation.
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential dust/volatility.
- First-Aid Measures : For skin contact, wash with soap/water (refer to Safety Data Sheets, e.g., ).
Advanced: How can metabolic stability be evaluated for this compound?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
